molecular formula C32H28N2O5S B11680543 (5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11680543
M. Wt: 552.6 g/mol
InChI Key: FZJWVWMMRGNMMZ-XHPQRKPJSA-N
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Description

(5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring, naphthalene moiety, and multiple ether linkages, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the naphthalene moiety through a series of etherification and sulfonation reactions. The final step involves the formation of the methylene bridge under controlled conditions to ensure the desired (5Z) configuration.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the diazinane ring, potentially converting it into a more saturated form.

    Substitution: The ether linkages and aromatic rings are susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and acids or bases.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated diazinane derivatives.

    Substitution: Various substituted aromatic and ether derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Industrial applications could include its use as a precursor for advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can be compared to other diazinane derivatives and naphthalene-containing compounds.

Uniqueness:

  • The presence of both the diazinane ring and the naphthalene moiety in a single molecule is relatively rare, providing unique chemical and biological properties.
  • The compound’s ability to undergo a variety of chemical reactions makes it a versatile tool in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C32H28N2O5S

Molecular Weight

552.6 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C32H28N2O5S/c1-3-38-28-20-22(19-26-30(35)33-32(37)34(31(26)36)24-11-6-8-21(2)18-24)14-15-27(28)39-16-17-40-29-13-7-10-23-9-4-5-12-25(23)29/h4-15,18-20H,3,16-17H2,1-2H3,(H,33,35,37)/b26-19-

InChI Key

FZJWVWMMRGNMMZ-XHPQRKPJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCSC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCSC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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